Ethyl 4-hydroxypyrimidine-5-carboxylate
Overview
Description
Ethyl 4-hydroxypyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The ethyl ester group at position 5 and the hydroxy group at position 4 are key functional groups that influence the chemical behavior of this compound.
Synthesis Analysis
The synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives has been achieved through a one-step method starting from diethyl 2-(ethoxymethylene)malonate, yielding the target molecules at high efficiency, with reported yields of 80% and 92% for ethyl 4-hydroxypyrimidine-5-carboxylate and its 2-methyl derivative, respectively . This method is noted for its simplicity and higher yield compared to previously reported methods. Other research has explored the synthesis of related pyrimidine derivatives, such as the reduction of 4-arylamine-6-methyl-2-phenyl-5-pyrimidine carboxylic acid esters to obtain compounds with immunomodulatory and cytostatic properties , and the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles to afford various substituted pyrimidinecarboxylates .
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxypyrimidine-5-carboxylate and its derivatives can be characterized by various spectroscopic techniques. For instance, the crystal structure of related polysubstituted pyridines has been analyzed, revealing nearly planar structures stabilized by intermolecular interactions such as C-H...O, C-H...F, and C-H...π . Additionally, the crystal structure of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate has been determined, showing significant intra- and intermolecular hydrogen bonding interactions .
Chemical Reactions Analysis
Ethyl 4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions due to its functional groups. For example, nucleophilic substitution reactions have been used to synthesize novel derivatives with antioxidant properties . The presence of the ester group allows for hydrolysis to the corresponding carboxylic acids, which can then be converted to other pyrimidine derivatives . The reactivity of the hydroxy group also plays a role in the formation of different substituted compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect properties such as solubility, melting point, and reactivity. The ester and hydroxy groups contribute to the compound's ability to form hydrogen bonds, which can affect its boiling point and solubility in various solvents. The characterization of these properties typically involves spectroscopic methods such as IR, NMR, and LC/MS, as well as X-ray crystallography for solid-state analysis .
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Ethyl 4-hydroxypyrimidine-5-carboxylate is a chemical compound used in organic synthesis .
- Method of Application : The specific methods of application can vary depending on the context of the synthesis. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of the synthesis would depend on the specific reaction conditions and the other reagents used. The product could potentially be used in further reactions or analyses .
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Scientific Field: Medicinal Chemistry
- Application : Pyrimidine 5-carboxylates, such as Ethyl 4-hydroxypyrimidine-5-carboxylate, have been studied for their potential applications as antibacterial, antifungal, anticancer, H1-antihistamine, and anti-inflammatory agents .
- Method of Application : In medicinal chemistry, these compounds would typically be synthesized and then tested in biological assays to determine their activity. This could involve testing them against various cell lines or microorganisms .
- Results or Outcomes : The specific results would depend on the assays used and the specific activity of the compound. If the compound shows promising activity, it could potentially be developed further as a therapeutic agent .
Safety And Hazards
properties
IUPAC Name |
ethyl 6-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-9-6(5)10/h3-4H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMIZYMXBHSARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197308 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxypyrimidine-5-carboxylate | |
CAS RN |
4786-52-1 | |
Record name | Ethyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4786-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4786-52-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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